molecular formula C10H15NO3S B7906085 N-tert-Butyl-2-hydroxybenzene-1-sulfonamide

N-tert-Butyl-2-hydroxybenzene-1-sulfonamide

Cat. No.: B7906085
M. Wt: 229.30 g/mol
InChI Key: WOIZDWICZBAFAH-UHFFFAOYSA-N
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Description

N-tert-Butyl-2-hydroxybenzene-1-sulfonamide is an organosulfur compound with the molecular formula C10H15NO3S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-hydroxybenzene-1-sulfonamide typically involves the reaction of 2-hydroxybenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors with efficient mixing to ensure uniform reaction conditions
  • Continuous monitoring of reaction parameters such as temperature, pressure, and pH
  • Purification steps including crystallization, filtration, and drying to obtain the final product with high purity

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-2-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

N-tert-Butyl-2-hydroxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-2-hydroxybenzenesulfonamide
  • N-tert-Butyl-4-hydroxybenzenesulfonamide
  • N-tert-Butyl-2-methoxybenzenesulfonamide

Uniqueness

N-tert-Butyl-2-hydroxybenzene-1-sulfonamide is unique due to the specific positioning of the hydroxyl group on the benzene ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical reactivities compared to its analogs.

Properties

IUPAC Name

N-tert-butyl-2-hydroxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-10(2,3)11-15(13,14)9-7-5-4-6-8(9)12/h4-7,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIZDWICZBAFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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